m-Xylenebisacrylamide

Description

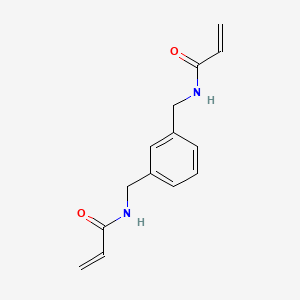

Structure

3D Structure

Properties

IUPAC Name |

N-[[3-[(prop-2-enoylamino)methyl]phenyl]methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-13(17)15-9-11-6-5-7-12(8-11)10-16-14(18)4-2/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZVWXXAUZTXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC(=CC=C1)CNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220472 | |

| Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[2-propenamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-63-9 | |

| Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[2-propenamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[2-propenamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide, N,N'-[1,3-phenylenebis(methylene)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Molecular Architecture and Function of m-Xylenebisacrylamide

An In-depth Technical Guide to the Chemical Properties and Applications of m-Xylenebisacrylamide

This guide provides a comprehensive technical overview of this compound (MXBA), a key bifunctional monomer utilized extensively in polymer science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of MXBA, with a focus on the causal relationships that underpin its utility in creating cross-linked polymer networks.

This compound, systematically named N,N'-(1,3-phenylenebis(methylene))bis(prop-2-enamide), is a cross-linking agent distinguished by its rigid aromatic core and two reactive acrylamide functional groups.[1] The central xylene ring imparts thermal stability and mechanical strength to the resulting polymer, while the terminal vinyl groups are readily available for polymerization. This unique structure allows MXBA to act as a bridge, covalently linking polymer chains to form robust, three-dimensional networks. Its primary utility lies in the precise control it offers over the physical properties of hydrogels and other polymer systems, including pore size, swelling behavior, and mechanical integrity.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, storage, and application in experimental design. These characteristics, compiled from authoritative chemical databases, dictate its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | N-[[3-[(prop-2-enoylamino)methyl]phenyl]methyl]prop-2-enamide | PubChem[1] |

| Synonyms | This compound, MXBA | PubChem[1] |

| CAS Number | 2842-63-9 | PubChem[1] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 244.29 g/mol | PubChem[1] |

| Appearance | White solid / Colorless crystals | MedChemExpress[2], Norgen Biotek Corp.[3] |

| Melting Point | >300 °C | MedChemExpress[2] |

| Density | 1.235 g/cm³ | MedChemExpress[2] |

Solubility Profile

The solubility of a cross-linking agent is a critical parameter for ensuring a homogeneous polymerization reaction. While comprehensive solubility data for MXBA is not extensively published, its structure—containing both a nonpolar aromatic ring and polar amide groups—suggests a degree of solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For aqueous systems, its solubility is limited. The solubility of related compounds like polyacrylamide is known to be high in water, but the introduction of the hydrophobic xylene core in MXBA reduces its affinity for aqueous media.[4][5] Therefore, for applications such as hydrogel synthesis, it is often necessary to first dissolve MXBA in a minimal amount of a suitable organic solvent before introducing it to the aqueous monomer solution, or to use co-solvents to achieve the desired concentration. Experimental determination of solubility in the specific solvent system for an intended application is always recommended.

Reactivity and Cross-Linking Mechanism

The utility of MXBA is defined by the reactivity of its two acrylamide moieties. These groups participate in free-radical polymerization, a chain-reaction process that is fundamental to the formation of many commercially and scientifically important polymers.[6]

Mechanism of Action: Free-Radical Polymerization

-

Initiation: The process begins with the generation of free radicals. A common method involves the thermal or chemical decomposition of an initiator molecule. For aqueous systems, the combination of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) is a standard choice. APS generates sulfate radicals, and TEMED accelerates the rate of radical formation.

-

Propagation: A free radical attacks the vinyl double bond of a monomer (e.g., acrylamide), incorporating it into a growing polymer chain and regenerating the radical at the terminus. When an MXBA molecule is encountered, one of its vinyl groups is incorporated, leaving the second vinyl group available for a separate reaction.

-

Cross-Linking: The pendant vinyl group on the incorporated MXBA molecule can then be attacked by another growing polymer chain. This event creates a covalent bond—a cross-link—between two different polymer chains.

-

Termination: The reaction ceases when two free radicals combine or react by disproportionation.

This process results in a network structure where the physical properties are directly influenced by the concentration of MXBA. Higher concentrations lead to a higher cross-link density, resulting in a more rigid, less porous, and less swellable material.

Caption: Free-radical polymerization and cross-linking workflow using MXBA.

Thermal Stability and Degradation

This compound exhibits high thermal stability, as indicated by its high melting point of over 300 °C.[2] This stability is largely attributed to the rigid benzene ring in its structure. However, like other acrylamide-based materials, it can undergo hazardous, explosive polymerization if heated to its melting point or exposed to incompatible materials such as strong oxidizing agents, acids, or alkalis.[3][7]

The thermal degradation of polymers formed with MXBA will follow patterns similar to other polyacrylamides, which primarily involve side-chain hydrolysis and main-chain scission at elevated temperatures.[8] The presence of the thermally stable xylene cross-links can enhance the overall thermal stability of the polymer network compared to more flexible cross-linkers.[9] Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability and degradation profile of these materials.

Applications in Research and Drug Development

The ability of MXBA to form well-defined polymer networks makes it a valuable tool in several scientific domains.

-

Hydrogel Formation: MXBA is an effective cross-linker for creating hydrogels with tunable properties for applications in tissue engineering and controlled drug release. The rigidity of the xylene linker can be exploited to create hydrogels with higher mechanical strength compared to those made with more flexible cross-linkers like N,N'-methylenebisacrylamide. The cross-link density, controlled by the MXBA concentration, dictates the diffusion rate of encapsulated molecules, making it a key parameter in designing drug delivery systems.[10]

-

Protein Structural Analysis: In the field of proteomics, bifunctional cross-linkers are used to covalently link interacting proteins or different domains within a single protein. This "freezes" the protein's conformation or interaction state, allowing for analysis by techniques like mass spectrometry (XL-MS).[11][12][13] While amine-reactive cross-linkers are more common, the principles of using distance constraints to model protein structures are directly applicable. The defined length of the MXBA molecule can provide valuable spatial information for computational modeling of protein complexes.

-

Polyacrylamide Gel Electrophoresis (PAGE): Although N,N'-methylenebisacrylamide is more commonly used, MXBA can serve as a cross-linker in the preparation of polyacrylamide gels for separating macromolecules like proteins and nucleic acids. The choice of cross-linker can influence the gel's sieving properties and mechanical stability.

Experimental Protocols

Adherence to detailed and validated protocols is essential for reproducible results. The following sections provide methodologies for the synthesis and characterization of an MXBA-crosslinked polymer.

Protocol 1: Synthesis of an MXBA-Crosslinked Polyacrylamide Hydrogel

This protocol describes the preparation of a 10% (w/v) polyacrylamide hydrogel with a 2% (w/w of total monomer) MXBA cross-link density.

Rationale: This procedure utilizes the well-established APS/TEMED redox couple to initiate polymerization at room temperature. The concentrations are chosen to produce a mechanically stable hydrogel suitable for basic handling and swelling studies.

Materials:

-

Acrylamide monomer

-

This compound (MXBA)

-

Dimethyl Sulfoxide (DMSO)

-

Ammonium persulfate (APS)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

Procedure:

-

Monomer Solution Preparation:

-

In a 50 mL beaker, dissolve 4.9 g of acrylamide in 40 mL of deionized water.

-

Causality: This creates the primary monomer solution. Ensuring full dissolution is critical for a homogeneous final gel.

-

-

Cross-linker Solution Preparation:

-

In a separate small vial, dissolve 0.1 g of MXBA in 2 mL of DMSO. Gentle warming may be required.

-

Causality: MXBA has low aqueous solubility. A concentrated stock in an organic solvent ensures it can be evenly dispersed in the aqueous monomer solution.

-

-

Mixing:

-

Add the MXBA solution to the aqueous acrylamide solution and stir vigorously. Add deionized water to bring the total volume to 50 mL.

-

Causality: Vigorous stirring is essential to prevent the precipitation of MXBA and ensure a uniform distribution of the cross-linker.

-

-

Initiation:

-

Degas the solution for 15 minutes using nitrogen or argon gas.

-

Causality: Oxygen is a radical scavenger and will inhibit or prevent polymerization. Degassing is a critical step for a complete and timely reaction.

-

Add 500 µL of a freshly prepared 10% (w/v) APS solution. Swirl to mix.

-

Add 50 µL of TEMED. Swirl gently and immediately pour the solution into a mold (e.g., a small petri dish or between two glass plates with a spacer).

-

Causality: TEMED accelerates the decomposition of APS into radicals, initiating polymerization. The reaction begins almost immediately, so prompt casting is necessary.

-

-

Curing:

-

Allow the solution to polymerize at room temperature for at least 1 hour. The formation of an opaque, solid gel indicates the reaction is complete.

-

Protocol 2: Workflow for Polymer Characterization

This workflow outlines key techniques to validate the synthesis and determine the properties of the MXBA-crosslinked hydrogel.

Rationale: This multi-step characterization process provides a holistic view of the synthesized material, confirming its chemical structure, cross-link efficiency, and macroscopic properties.

Caption: A logical workflow for the physical and chemical characterization of hydrogels.

Methodologies:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the polymerization of the acrylamide vinyl groups.

-

Procedure: Obtain an FTIR spectrum of the dried hydrogel.

-

Validation: A successful polymerization is confirmed by the significant reduction or disappearance of the characteristic vinyl C=C stretching peak (around 1630 cm⁻¹).

-

-

Swelling Studies:

-

Objective: To quantify the cross-link density indirectly.

-

Procedure:

-

Cut a small, pre-weighed piece of the dried hydrogel (W_dry).

-

Immerse it in deionized water.

-

Periodically remove the hydrogel, blot away surface water, and weigh it (W_swollen) until a constant weight is achieved (equilibrium).

-

-

Validation: Calculate the Equilibrium Swelling Ratio (ESR) = (W_swollen - W_dry) / W_dry. A lower ESR indicates a higher degree of cross-linking.

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To assess thermal stability.

-

Procedure: Heat a small sample of the dried hydrogel under a controlled atmosphere (e.g., nitrogen) while monitoring weight loss as a function of temperature.

-

Validation: The resulting curve provides the onset temperature of degradation, which is a key measure of the material's thermal stability.[14]

-

Safety and Handling

This compound and its monomer precursors are hazardous materials that require strict safety protocols. The health risks are similar to those of acrylamide, which is a known neurotoxin and suspected carcinogen.[3][15]

| Hazard Category | Classification & Statement | Source |

| Acute Toxicity | Harmful if swallowed or in contact with skin. | MedChemExpress[2], Spectrum Chemical[7] |

| Carcinogenicity | Suspected of causing cancer. | MedChemExpress[2], Norgen Biotek Corp.[3] |

| Mutagenicity | May cause genetic defects. | MedChemExpress[2] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | MedChemExpress[2], Spectrum Chemical[7] |

| Irritation | Causes skin, eye, and respiratory tract irritation. | Fisher Scientific[15] |

Mandatory Safety Precautions:

-

Engineering Controls: Always handle MXBA powder and concentrated solutions inside a certified chemical fume hood to avoid inhalation.[7]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sources of ignition, and incompatible materials like oxidizing agents, acids, and bases.[3][15] The material is light-sensitive.[16]

-

Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.[2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19979163, this compound. Available: [Link]

-

Norgen Biotek Corp. (n.d.). Material Safety Data Sheet - Acrylamide/N,N'-Methylenebisacrylamide. Available: [Link]

-

Leitner, A., et al. (2018). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Nature Protocols, 14(1), 116-139. Available: [Link]

-

Liu, Z., et al. (2023). Research Progress of Molecular Simulation in Acrylamide Polymers with High Degree of Polymerization. Polymers, 15(15), 3289. Available: [Link]

-

Sharma, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1762. Available: [Link]

-

Chavez, J. D., & Bruce, J. E. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry, 25(8), 1299–1308. Available: [Link]

-

Li, Z., & Bratlie, K. M. (2019). How Cross-Linking Mechanisms of Methacrylated Gellan Gum Hydrogels Alter Macrophage Phenotype. ACS Applied Bio Materials, 2(1), 217–225. Available: [Link]

-

U.S. Environmental Protection Agency (2013). Characterization of Liquid Chromatography- Tandem Mass Spectrometry Method for the Determination of Acrylamide in Complex Environmental Samples. Available: [Link]

-

Yu, C., et al. (2019). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry, 91(21), 13788–13796. Available: [Link]

-

ResearchGate (2022). Characterization Techniques for Mass Spectrometry Analysis. Available: [Link]

-

Bullock, J. M., et al. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Expert Review of Proteomics, 15(11), 887–897. Available: [Link]

-

ResearchGate (2021). Solubility study of polyacrylamide in polar solvents. Available: [Link]

-

Zhang, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers, 15(12), 2686. Available: [Link]

-

Al-Mubaiyedh, U. A., et al. (2024). Polyacrylamide-Based Solutions: A Comprehensive Review on Nanomaterial Integration, Supramolecular Design, and Sustainable Approaches for Integrated Reservoir Management. Polymers, 16(3), 390. Available: [Link]

-

ResearchGate (2013). Thermal Degradation of Natural Polymers. Available: [Link]

-

Rooney, C., & Croker, D. M. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 23(8), 5650–5664. Available: [Link]

-

Gaci, N., et al. (2023). Spotlight on the Life Cycle of Acrylamide-Based Polymers Supporting Reductions in Environmental Footprint: Review and Recent Advances. Polymers, 15(18), 3704. Available: [Link]

-

ResearchGate (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Available: [Link]

-

ResearchGate (2019). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. Available: [Link]

-

Kord, B., et al. (2022). Thermal Degradation Kinetics and Modeling Study of Ultra High Molecular Weight Polyethylene (UHMWP)/Graphene Nanocomposite. Polymers, 14(19), 3998. Available: [Link]

-

ResearchGate (2014). Thermal Behavior and Degradation Kinetics of Compatibilized Metallocene-Linear Low Density Polyethylene/Nanoclay Nanocomposites. Available: [Link]

Sources

- 1. This compound | C14H16N2O2 | CID 19979163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. norgenbiotek.com [norgenbiotek.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress of Molecular Simulation in Acrylamide Polymers with High Degree of Polymerization [mdpi.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. How Cross-Linking Mechanisms of Methacrylated Gellan Gum Hydrogels Alter Macrophage Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

m-Xylenebisacrylamide: A Comprehensive Technical Guide to its Physical Properties

For Immediate Release

Shanghai, China – January 22, 2026 – m-Xylenebisacrylamide, a bifunctional monomer with significant potential in polymer chemistry and materials science, has garnered increasing interest for its role in the synthesis of advanced polymers. This technical guide offers a detailed overview of the core physical properties of this compound, providing essential data for researchers, scientists, and professionals in drug development and polymer chemistry.

Introduction to this compound

This compound, systematically named N,N'-(1,3-phenylenebis(methylene))bis(2-propenamide), is a crosslinking agent distinguished by the presence of two acrylamide functionalities.[1] These reactive groups are linked by a meta-substituted xylene bridge, imparting a specific spatial orientation and rigidity to the polymer networks it forms. Its chemical structure plays a crucial role in determining the physical and chemical characteristics of the resulting polymers, influencing properties such as thermal stability, mechanical strength, and swelling behavior.

Core Physical Properties

A thorough understanding of the physical properties of this compound is fundamental for its application in polymer synthesis and material design. These properties dictate its handling, processing, and reactivity.

Molecular and Chemical Identity

The foundational identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in polymerization reactions.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆N₂O₂ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| CAS Number | 2842-63-9 | [1] |

| IUPAC Name | N,N'-(1,3-phenylenebis(methylene))bis(2-propenamide) | [1] |

Physical State and Appearance

At ambient conditions, this compound exists as a solid. A commercial supplier describes it as a powder, which is a common physical form for this type of chemical compound.[2] This powdered form facilitates its handling and dispersion in reaction media.

Challenges in Data Availability

Despite its importance as a crosslinking agent, a comprehensive, publicly available dataset of experimentally determined physical properties for this compound remains elusive. Key experimental values such as melting point, boiling point, density, and solubility in various solvents are not readily found in common chemical databases or supplier technical data sheets. Much of the available online information pertains to a structurally similar but distinct compound, N,N'-methylenebisacrylamide, leading to potential confusion.

The absence of this critical data necessitates that researchers undertake experimental determination of these properties as a preliminary step in their work with this compound.

Experimental Determination of Physical Properties: Methodologies

For researchers and drug development professionals requiring precise physical property data for this compound, standardized experimental protocols are essential. The following section outlines the principles and general methodologies for determining key physical characteristics.

Melting Point Determination

The melting point is a crucial indicator of purity and provides insight into the thermal stability of the compound.

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of this compound in various solvents is critical for its use in solution polymerization and other applications.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Experimental Workflow:

Caption: Workflow for Solubility Assessment.

Conclusion

This compound is a valuable bifunctional monomer with significant applications in polymer science. While its fundamental chemical identity is well-established, a comprehensive public repository of its experimentally determined physical properties is currently lacking. This guide has provided the known foundational data and outlined the standard methodologies for determining the critical physical parameters of melting point and solubility. The experimental characterization of these properties is a crucial prerequisite for the effective and predictable application of this compound in research and development.

References

[1] PubChem. This compound. National Center for Biotechnology Information. [Link] [2] Hebei Dangtong Biological Technology Co.,LTD. This compound CAS:2842-63-9. LookChem. [Link]

Sources

Navigating the Solubility Landscape of m-Xylenebisacrylamide: A Technical Guide for Researchers

An In-depth Exploration of Solubility Principles and Experimental Determination for a Key Crosslinking Agent

Executive Summary

m-Xylenebisacrylamide (MXBA) is a crucial crosslinking agent utilized in the synthesis of specialized polymers and hydrogels for a variety of applications in research, drug development, and materials science. Despite its importance, readily available quantitative data on its solubility in common organic solvents is surprisingly scarce in publicly accessible literature. This technical guide addresses this knowledge gap not by presenting non-existent data, but by providing researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining the solubility of MXBA. By synthesizing fundamental principles of solubility with practical, field-proven methodologies, this document empowers researchers to make informed decisions regarding solvent selection and experimental design. We will delve into the molecular characteristics of MXBA, explore the theoretical underpinnings of solubility, and provide a detailed, self-validating experimental protocol for generating reliable solubility data.

Unveiling this compound: A Molecular Profile

To comprehend the solubility behavior of a compound, a thorough understanding of its molecular structure is paramount. This compound, with the IUPAC name N,N'-(1,3-phenylenebis(methylene))bis(acrylamide), possesses a unique architecture that dictates its interactions with various solvents.

Chemical Structure:

Figure 1: Chemical structure of this compound (MXBA).

Key Molecular Features and Their Implications for Solubility:

-

Aromatic Core: The central benzene ring is a nonpolar, hydrophobic moiety. This region of the molecule will favor interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

-

Amide Linkages: The two amide groups (-CONH-) are polar and capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). This feature introduces a hydrophilic character to the molecule, suggesting potential solubility in polar protic and aprotic solvents.

-

Acrylamide Groups: The terminal vinyl groups are reactive functionalities primarily involved in polymerization. Their contribution to solubility is less pronounced than the amide and aromatic components but adds to the overall molecular size and shape.

-

Symmetry and Rigidity: The meta-substitution on the benzene ring and the presence of the relatively rigid amide bonds contribute to a specific molecular geometry that can influence how efficiently solvent molecules can pack around the solute, a key aspect of the dissolution process.

The Theoretical Framework of Solubility: A Primer for the Practitioner

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[1] This principle is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between the solute and solvent are comparable to the forces within the pure solute and pure solvent.

Factors Governing the Solubility of this compound:

-

Polarity: The polarity of a solvent plays a critical role in its ability to dissolve a solute.[1] Given MXBA's combination of a nonpolar aromatic core and polar amide groups, its solubility is expected to be highest in solvents with intermediate polarity or in polar aprotic solvents that can effectively solvate both regions of the molecule.

-

Hydrogen Bonding: The capacity for hydrogen bonding is a significant determinant of solubility.[2] Solvents that can engage in hydrogen bonding with the amide groups of MXBA are likely to be more effective at overcoming the solute-solute interactions in the crystal lattice.

A Case Study in Analogy: The Solubility of N,N'-Methylenebisacrylamide (MBA)

In the absence of direct quantitative data for MXBA, examining the solubility of a structurally related compound, N,N'-methylenebisacrylamide (MBA), can provide valuable qualitative insights. MBA shares the bis-acrylamide functionality but has a simpler, more flexible methylene bridge instead of the rigid xylene group.

| Organic Solvent | Solubility of N,N'-Methylenebisacrylamide ( g/100 mL at 30°C) |

| Methanol | 8.2 |

| Ethanol | 5.4 |

| Acetone | 1.0 |

Data sourced from a patent document, which in turn cites a manufacturer's brochure.[3]

Analysis and Extrapolation to this compound:

-

Polar Protic Solvents: The moderate solubility of MBA in methanol and ethanol highlights the importance of the amide groups' interaction with these hydrogen-bond-donating solvents. It is reasonable to hypothesize that MXBA will also exhibit some solubility in these solvents, although the larger, more hydrophobic xylene core may reduce the overall solubility compared to MBA.

-

Polar Aprotic Solvents: The lower solubility of MBA in acetone, a polar aprotic solvent, is noteworthy. For MXBA, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be more effective. These solvents possess strong dipole moments and are excellent hydrogen bond acceptors, which could favorably interact with the amide protons of MXBA while also having some affinity for the aromatic ring.

-

Nonpolar Solvents: Given the significant polarity imparted by the two amide groups, the solubility of both MBA and MXBA in nonpolar solvents like toluene or hexane is expected to be very low.

Crucial Caveat: This comparison serves as a guiding hypothesis. The introduction of the rigid and bulky xylene group in MXBA will significantly influence its crystal lattice energy and its interactions with solvents, meaning its solubility profile will be distinct from that of MBA. Experimental verification is essential.

A Rigorous Protocol for the Experimental Determination of this compound Solubility

The following protocol outlines a reliable and self-validating method for determining the equilibrium solubility of MXBA in various organic solvents. This method is based on the widely accepted shake-flask technique.[4]

Figure 2: Experimental workflow for determining the solubility of this compound.

Materials and Equipment:

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare triplicate samples for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of MXBA. A calibration curve prepared with known concentrations of MXBA in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of MXBA in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Trustworthiness and Self-Validation:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

-

Purity of Solid Phase: After the solubility experiment, the remaining solid can be recovered, dried, and analyzed (e.g., by melting point or spectroscopy) to confirm that no degradation or polymorphic transformation of the MXBA has occurred during the experiment.

Concluding Remarks and Future Outlook

While a comprehensive, pre-existing database for the solubility of this compound in organic solvents remains elusive, this guide provides the necessary theoretical foundation and practical tools for researchers to generate this critical data in their own laboratories. The principles of "like dissolves like," supplemented by an understanding of the specific molecular features of MXBA, allow for rational solvent selection. The provided experimental protocol offers a robust and reliable method for obtaining accurate and reproducible solubility data. By empowering researchers with this knowledge, we anticipate that the collective understanding of MXBA's behavior in various solvent systems will grow, leading to more efficient and innovative applications of this important crosslinking agent in the development of advanced materials and therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Avdeef, A., & Tsinman, K. (2016). Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117–178.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | C14H16N2O2 | CID 19979163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents [patents.google.com]

- 4. mpbio.com [mpbio.com]

m-Xylenebisacrylamide: A Technical Guide to Reactivity and Stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-(1,3-Phenylenebis(methylene))bis(acrylamide), commonly known as m-Xylenebisacrylamide (m-XBA), is a bifunctional monomer utilized primarily as a crosslinking agent in the synthesis of polyacrylamide-based hydrogels. Its molecular structure, featuring two vinyl groups separated by a rigid xylyl spacer, imparts specific mechanical and network properties to the resulting polymers.[1] For researchers in materials science and drug development, a comprehensive understanding of m-XBA's reactivity during polymerization and its subsequent stability under physiological and accelerated conditions is paramount. This guide provides an in-depth analysis of these core characteristics, offering both mechanistic insights and validated experimental protocols to empower robust and reproducible research.

Section 1: The Reactivity of this compound in Polymer Networks

The utility of m-XBA is fundamentally derived from the reactivity of its two terminal acrylamide groups. These groups readily participate in free-radical polymerization, allowing m-XBA to act as a covalent bridge between growing polymer chains, thereby forming a three-dimensional hydrogel network.

Mechanism of Free-Radical Crosslinking

The crosslinking process is a variation of standard free-radical polymerization. The reaction proceeds through three main stages: initiation, propagation, and termination.

-

Initiation: A free-radical initiator, commonly the ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) redox couple, generates initial radicals.[2]

-

Propagation: A radical attacks the vinyl group of a primary monomer (e.g., acrylamide), initiating chain growth. This growing polymer radical can then react with one of the vinyl groups on an m-XBA molecule.

-

Crosslinking: The second vinyl group on the now-incorporated m-XBA molecule remains available to react with another growing polymer chain. This second reaction forms the crucial covalent crosslink that transforms the soluble polymer chains into an insoluble, networked hydrogel.

The rigidity of the xylyl group in m-XBA, compared to more flexible crosslinkers like N,N'-methylenebisacrylamide (BIS), can influence the pore size and mechanical strength of the final hydrogel.

Caption: Schematic of m-XBA crosslink cleavage via alkaline hydrolysis.

Enzymatic Stability

The carbon-carbon backbone of polyacrylamide is generally considered to be non-biodegradable and resistant to enzymatic attack by common proteases or hydrolases. [3][4]While specific enzymes like peroxidases have been shown to degrade polyacrylamide chains under certain conditions, these are not typically present at high concentrations in physiological environments. [5] Therefore, hydrogels crosslinked with m-XBA are largely stable against enzymatic degradation. This contrasts with hydrogels that are intentionally designed for biodegradability by incorporating enzyme-labile crosslinkers, such as those containing peptide sequences or disulfide bonds. [6][7]The enzymatic stability of m-XBA-crosslinked hydrogels makes them suitable for applications requiring a durable matrix for long-term, diffusion-controlled drug release.

Section 3: Experimental Protocols for Assessment

To properly characterize hydrogels for drug development, it is essential to perform rigorous, validated studies of their synthesis and stability. [8][9]

Protocol: Synthesis of a m-XBA-Crosslinked Hydrogel

This protocol describes the preparation of a representative polyacrylamide hydrogel crosslinked with m-XBA via free-radical polymerization.

Materials:

-

Acrylamide (Monomer)

-

This compound (m-XBA) (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

-

Deionized (DI) water or Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

-

Precursor Solution: Prepare a 10% (w/v) total monomer solution in PBS. For a 10 mL final volume, dissolve 0.98 g of acrylamide and 0.02 g of m-XBA (2% crosslinker ratio) in 9 mL of PBS. Mix until fully dissolved.

-

Degassing: Place the solution under vacuum or gently bubble with nitrogen gas for 15 minutes to remove dissolved oxygen, which inhibits polymerization.

-

Initiation: Add 50 µL of a freshly prepared 10% (w/v) APS solution in DI water to the monomer solution. Mix gently.

-

Acceleration & Polymerization: Add 10 µL of TEMED to the solution. Mix quickly by swirling and immediately pour the solution into a mold (e.g., between two glass plates with a spacer).

-

Curing: Allow the solution to polymerize at room temperature for at least 1 hour. The formation of a rigid, transparent gel indicates successful polymerization.

-

Purification: After curing, cut the hydrogel into desired shapes and immerse in a large volume of DI water for 48-72 hours, changing the water every 12 hours, to remove unreacted monomers and other reagents. [2]

Protocol: Assessment of Hydrolytic Stability

This workflow evaluates the hydrogel's stability across a range of pH values by monitoring changes in its physical properties over time.

Materials:

-

Purified m-XBA-crosslinked hydrogel samples (discs of known initial dry weight)

-

Buffer solutions: pH 2 (HCl), pH 7.4 (PBS), pH 10 (Carbonate-bicarbonate)

-

Incubator or water bath set to 37 °C

-

Lyophilizer (Freeze-dryer)

-

Analytical balance

Procedure:

-

Initial State: Lyophilize a set of pre-weighed, purified hydrogel discs to determine their initial dry weight (W_i).

-

Incubation: Place triplicate hydrogel discs into separate sealed vials containing 20 mL of each buffer solution (pH 2, 7.4, and 10).

-

Accelerated Aging: Incubate all samples at 37 °C.

-

Time Points: At predetermined intervals (e.g., 1, 3, 7, 14, and 28 days), remove the triplicate samples from each buffer.

-

Swelling Ratio Measurement: Blot the surface of each hydrogel to remove excess water and record the swollen weight (W_s).

-

Degradation Measurement: Lyophilize the samples to a constant weight to determine the final dry weight (W_f).

-

Data Analysis:

-

Equilibrium Swelling Ratio (ESR): Calculate as (W_s - W_f) / W_f. An increasing ESR over time suggests network cleavage.

-

Mass Loss (%): Calculate as ((W_i - W_f) / W_i) * 100. An increase in mass loss indicates polymer dissolution due to degradation.

-

Caption: Experimental workflow for assessing hydrogel hydrolytic stability.

Analytical Quantification Methods

For precise stability studies, quantifying the release of unreacted monomer or degradation products is crucial. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis. [10][11][12]

-

Sample Preparation: The incubation buffer from the stability study can be collected at each time point.

-

Method: A reversed-phase C18 column is typically used. The mobile phase often consists of a water/acetonitrile gradient with a formic acid modifier.

-

Detection: MS/MS is set to Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, tracking the specific precursor-to-product ion transitions for m-XBA and its expected hydrolysis products. [12]* Quantification: An isotope-labeled internal standard (e.g., ¹³C₃-acrylamide) is added to samples to ensure accurate quantification via the isotope dilution method. [13]

Section 4: Data Interpretation and Application Insights

Data Presentation

The results from stability studies should be presented clearly to allow for direct comparison.

Table 1: Hypothetical Hydrolytic Stability Data for m-XBA Hydrogel at 37 °C

| Time (Days) | Parameter | pH 2.0 | pH 7.4 | pH 10.0 |

| 1 | Mass Loss (%) | < 1% | < 1% | 2.5% |

| Swelling Ratio | 5.1 | 8.2 | 9.5 | |

| 7 | Mass Loss (%) | 1.2% | 1.5% | 15.8% |

| Swelling Ratio | 5.3 | 8.5 | 18.2 | |

| 28 | Mass Loss (%) | 2.5% | 3.1% | 55.4% |

| Swelling Ratio | 5.5 | 9.1 | 45.7 (gel weakening) |

This table illustrates the expected trend: minimal degradation at acidic and neutral pH, but significant mass loss and swelling at alkaline pH, indicating substantial hydrolytic degradation.

Implications for Drug Delivery

The reactivity and stability profile of m-XBA directly informs its suitability for various drug delivery systems. [14][15]

-

Sustained Oral Delivery: The relative stability of m-XBA-crosslinked hydrogels in acidic environments (like the stomach) makes them potential candidates for protecting acid-labile drugs and facilitating sustained release in the more neutral environment of the small intestine. [6]* Long-Term Implants: For applications like implantable devices or scaffolds where structural integrity is required for months, the slow degradation at physiological pH (7.4) is advantageous. [16][17]The predictable, slow hydrolysis could be modeled for zero-order release kinetics.

-

Environmentally-Triggered Release: The pronounced instability in alkaline conditions could be exploited. For example, a hydrogel could be designed to be stable during storage but degrade rapidly to release its contents upon exposure to a high-pH trigger in a specific biomedical or industrial application.

Conclusion

This compound is a valuable crosslinker for creating robust polyacrylamide hydrogels. Its reactivity is governed by well-understood free-radical mechanisms, allowing for reproducible synthesis. The resulting networks exhibit high stability in acidic and neutral aqueous environments but are susceptible to hydrolytic degradation under alkaline conditions. They are largely resistant to enzymatic degradation. This stability profile makes m-XBA-crosslinked hydrogels highly suitable for applications demanding long-term durability and predictable, diffusion-controlled release, while also offering possibilities for pH-triggered disassembly. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently characterize their hydrogel systems and engineer advanced materials for a new generation of therapeutic solutions.

References

- H. Uludag, P. de Vos, P. A.

- A. Gilbert et al., "Enzymatic degradation of polyacrylamide in aqueous solution with peroxidase and H2O2," Journal of Applied Polymer Science,

- A. Gilbert, E. J. Beckman, A. J. Russell, "Enzymatic degradation of polyacrylamide in aqueous solution with peroxidase and H2O2," Journal of Applied Polymer Science,

- National Center for Biotechnology Information, "this compound," PubChem Compound Summary for CID 19979163,

- K. M. Wood, J. M. S. Sokoloski, N. A. Peppas, "Enzymatic Biodegradation of Hydrogels for Protein Delivery Targeted to the Small Intestine," Biomacromolecules,

- A. P. Constantinou et al., "Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy," Gels,

- Y. Liu et al., "Reduction-sensitive N, N'-Bis(acryloyl)

- R. A. A. M.

- M. Ferger, C. Edler, O. K. T. V. D. Heijden, "Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels," Gels,

- C. Ozeroglu, "Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple," Express Polymer Letters,

- A. P. P. Fugolin et al.

- C. D. Pugsley et al., "Alkaline Hydrolysis of Polyacrylamide and Study on Poly(acrylamide-co-sodium acrylate)

- C. D. Pugsley et al., "pH-Dependent Friction of Polyacrylamide Hydrogels," Tribology Letters,

- A. P. P. Fugolin et al., "Multi-acrylamides improve bond stability through collagen reinforcement under physiological conditions," PMC,

- M. K. D.

- M. Z.

- M. E. Mal, "Alkaline Hydrolysis of Polyacrylamide and Study on Poly(acrylamide-co-sodium acrylate) Properties," Iranian Polymer Journal,

- Agency for Toxic Substances and Disease Registry, "Toxicological Profile for Acrylamide,"

- S.

- I. E.

- NPTEL-NOC IITM, "Lecture 14: Synthesis of Hydrogel and Nanogel," YouTube,

- Netpharmalab, "Stability Studies in Pharmaceuticals," Netpharmalab,

- D. Cevher, "Disulfide cross-linked poly(acrylamide-co-acrylonitrile) microgels: Synthesis, properties, and de-cross-linking kinetics," ACS Fall 2025,

- S. R. K. Varma, "Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules," Organic Letters,

- M. G. Simon, "Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides," STAR Protocols,

- M. Karbarz et al., "Nanohydrogel with N,N'-bis(acryloyl)

- S. D. Richardson et al., "Characterization of Liquid Chromatography- Tandem Mass Spectrometry Method for the Determination of Acrylamide in Complex Environmental Samples," US EPA,

- M. C. Garrido-Mira et al.

- ResolveMass Laboratories Inc., "Stability Studies for Pharma," ResolveMass,

- S. Ludwigs, "Ensuring Effective Drug Stability Studies," Pharmaceutical Outsourcing,

- F. Zothanpuii, R. Rajesh, K.

- J. P. Grinias, "Analytical Methods to Determine the Stability of Biopharmaceutical Products," LCGC North America,

- BenchChem, "Application Notes and Protocols: N-(Hydroxymethyl)acrylamide Hydrogel Synthesis for Drug Delivery," BenchChem,

- A. P. P. Fugolin et al., "Triacrylamide-Based Adhesives Stabilize Bonds in Physiologic Conditions," Journal of Dental Research,

- K. Uekama, F. Hirayama, T. Irie, "Cyclodextrin-based controlled drug release system," Advanced Drug Delivery Reviews,

- M. A. Siddiqui et al.

- C. A. C. Salazar, "Polymeric Controlled Release System: Synthesis, Characterization and Application of Poly(Hydroxyethyl Methacrylate-co-itaconic Acid) Hydrogel," Preprints.org,

- H. Zhang et al., "Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals," Pharmaceutics,

- N. Kumar, "Applications of Controlled Drug Delivery Systems," Journal of Pharmacology and Therapeutic Research,

- A. M. Avilés-Ríos et al.

Sources

- 1. This compound | C14H16N2O2 | CID 19979163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. expresspolymlett.com [expresspolymlett.com]

- 3. Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. activityinsight.pace.edu [activityinsight.pace.edu]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Analytical methods used to measure acrylamide concentrations in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. Multi-acrylamides improve bond stability through collagen reinforcement under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Triacrylamide-Based Adhesives Stabilize Bonds in Physiologic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N'-Methylenebisacrylamide spectroscopic data (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Analysis of N,N'-Methylenebisacrylamide

This guide provides a comprehensive analysis of the spectroscopic data for N,N'-Methylenebisacrylamide (MBAA), a critical crosslinking agent used extensively in the formation of polyacrylamide gels for electrophoresis, chromatography, and the synthesis of hydrogels.[1] Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to verify its purity, confirm its structure, and ensure the integrity of downstream applications. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and protocols designed for robust, self-validating results.

Molecular Structure and Spectroscopic Overview

N,N'-Methylenebisacrylamide (C₇H₁₀N₂O₂) is a symmetrical molecule featuring two acrylamide moieties linked by a central methylene bridge. This bifunctional nature allows it to act as a crosslinker, polymerizing with monomers like acrylamide to form a porous gel matrix.[1] The key structural features that give rise to its characteristic spectroscopic signals are the vinyl groups (C=C-H), the secondary amide groups (C=O, N-H), and the central methylene linker (-CH₂-).

A multi-spectroscopic approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete fingerprint of the molecule, allowing for unambiguous identification and quality assessment.

Caption: Chemical structure of N,N'-Methylenebisacrylamide with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of MBAA in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides a quantitative count of the different types of protons and their connectivity.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves MBAA and its residual solvent peak (~2.50 ppm) does not typically interfere with key analyte signals. Furthermore, the amide protons (-NH) are often clearly visible in DMSO-d₆, whereas they may exchange too rapidly and broaden or disappear in solvents like D₂O or methanol-d₄.

Table 1: ¹H NMR Spectroscopic Data for N,N'-Methylenebisacrylamide in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (See Structure) |

|---|---|---|---|

| ~8.75 | Triplet (t) | 2H | N -H (Amide) |

| 6.28 - 6.10 | Multiplet (m) | 4H | =CH ₂ (Vinyl) & =CH - (Vinyl) |

| 5.65 | Doublet of Doublets (dd) | 2H | =CH ₂ (Vinyl, cis to C=O) |

| 4.49 | Triplet (t) | 2H | -N-CH ₂-N- (Methylene Bridge) |

Data synthesized from multiple sources. Actual shifts may vary slightly based on concentration and instrument.[2]

Interpretation:

-

Amide Protons (N-H): The signal around 8.75 ppm is a triplet, confirming that each amide proton is coupled to the two protons of the adjacent methylene bridge.

-

Vinyl Protons (=CH and =CH₂): The complex multiplet between 5.65 and 6.28 ppm arises from the three protons of the acryloyl group. Due to their different chemical environments and coupling to each other, they produce a characteristic pattern.

-

Methylene Bridge Protons (-CH₂-): The signal at ~4.49 ppm is also a triplet. This is a key diagnostic signal, as its splitting pattern confirms that the methylene group is flanked by two N-H groups. Its integration value of 2H confirms the presence of a single methylene linker.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for N,N'-Methylenebisacrylamide

| Chemical Shift (δ) ppm | Assignment (See Structure) | Solvent |

|---|---|---|

| ~165.4 | C =O (Amide Carbonyl) | Methanol-d₄ |

| ~131.8 | =C H- (Vinyl) | Methanol-d₄ |

| ~126.4 | =C H₂ (Vinyl) | Methanol-d₄ |

| ~40.1 | -N-C H₂-N- (Methylene Bridge) | Methanol-d₄ |

Data sourced from Avşar et al.[2] and SpectraBase.[3]

Interpretation:

-

Carbonyl Carbon (C=O): The signal furthest downfield (~165.4 ppm) is characteristic of an amide carbonyl carbon.[2]

-

Vinyl Carbons (=C): The two signals in the 126-132 ppm range correspond to the sp² hybridized carbons of the vinyl groups.[2]

-

Methylene Bridge Carbon (-CH₂-): The upfield signal around 40.1 ppm is assigned to the sp³ hybridized carbon of the central methylene bridge, confirming the link between the two amide units.[2]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of N,N'-Methylenebisacrylamide.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Standard: The solvent typically contains an internal standard, tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.

-

Validation: Process the data (Fourier transform, phase correction, and baseline correction). Compare the obtained chemical shifts, multiplicities, and integrations with established literature values to validate the structure and assess purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the MBAA molecule.

Expert Insight: For solid samples like MBAA, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply pressing the sample against a crystal (e.g., diamond or germanium). This avoids potential issues with moisture in KBr and inconsistencies in pellet preparation.

Table 3: Key IR Absorption Bands for N,N'-Methylenebisacrylamide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

|---|---|---|---|

| ~3302 | Medium | Amide A | N-H Stretch |

| ~3065 | Weak | =C-H Stretch (Vinyl) | |

| ~1656 | Strong | Amide I | C=O Stretch |

| ~1625 | Strong | C=C Stretch (Vinyl) | |

| ~1538 | Strong | Amide II | N-H Bend coupled with C-N Stretch |

| ~989 | Strong | | =C-H Out-of-plane Bend |

Data compiled from detailed vibrational analyses.[2][4]

Interpretation: The IR spectrum of MBAA is dominated by characteristic amide and vinyl absorptions.

-

N-H Stretch: The band around 3302 cm⁻¹ is definitive for the N-H bond in the secondary amide.[2]

-

Amide I Band: The very strong absorption at ~1656 cm⁻¹ is one of the most prominent features and is assigned to the C=O stretching vibration. Its position and intensity are classic indicators of an amide functional group.[2][4]

-

C=C Stretch: The sharp band at ~1625 cm⁻¹ confirms the presence of the carbon-carbon double bonds of the vinyl groups.[2]

-

Amide II Band: The strong band at ~1538 cm⁻¹ arises from a complex vibration involving N-H bending and C-N stretching. The presence and distinctness of both Amide I and Amide II bands provide a highly reliable confirmation of the amide linkage.[2][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in MBAA is the acrylamide system, where the C=C double bond is conjugated with the C=O double bond.

Expert Insight: While MBAA is a white solid and does not absorb in the visible region, it possesses a π → π* electronic transition from its conjugated system. This results in a strong absorbance in the far-UV region, typically below 220 nm. Many literature sources may report an absorbance value at a longer wavelength (e.g., OD₂₉₀ ≤ 0.2 for a 1% solution)[5]; however, this is generally a quality control specification to check for absorbing impurities, not the true λₘₐₓ of the molecule itself.

Expected UV-Vis Data:

-

λₘₐₓ: ~200-210 nm

-

Molar Absorptivity (ε): High, characteristic of a π → π* transition.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent, such as water, ethanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of MBAA of a known concentration (e.g., 0.01 mg/mL).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and run a baseline correction on the spectrophotometer.

-

Measurement: Replace the blank with the sample cuvette and scan the absorbance, typically from 400 nm down to 190 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Caption: A validated workflow for the spectroscopic characterization of MBAA.

Safety and Handling

N,N'-Methylenebisacrylamide is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is toxic if swallowed and harmful in contact with skin or if inhaled.[6][7]

-

Health Effects: Prolonged or repeated exposure can cause damage to the nervous system. It is also suspected of damaging fertility or the unborn child and may cause genetic defects or cancer.[6][8]

-

Handling: Always handle MBAA in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.[9][10]

-

Storage: Store in a cool, tightly sealed container away from heat, light, and incompatible materials like oxidizing agents.[10]

References

-

Reddy, B. V., & Rao, G. R. (2008). Vibrational spectra and modified valence force field for N,N′-methylenebisacrylamide. Indian Journal of Pure & Applied Physics, 46, 611-616.

-

Apollo Scientific. (2023). Safety Data Sheet: N,N'-Methylenebisacrylamide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8041, Methylenebisacrylamide. PubChem. Retrieved January 22, 2026.

-

Avşar, A., et al. (2020). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Communications Faculty of Sciences University of Ankara Series B: Chemistry and Chemical Engineering, 62(1), 433-445.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). N,N'-Methylenebisacrylamide Safety Information.

-

Carl ROTH. (2025). Safety Data Sheet: N,N'-Methylene bisacrylamide.

-

Fisher Scientific. (2005). Material Safety Data Sheet: Bis-Acrylamide.

-

ChemicalBook. (n.d.). N,N'-Methylenebisacrylamide(110-26-9) 1H NMR spectrum.

-

Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: N,N'-Methylenebis-Acrylamide.

-

SpectraBase. (n.d.). N,N'-Methylenebisacrylamide Spectrum. Wiley.

-

ResearchGate. (n.d.). IR spectrum of N, N`-methylene-bis-acrylamide.

-

ResearchGate. (2008). Vibrational spectra and modified valence force field for N,N′-methylenebisacrylamide.

-

MP Biomedicals. (n.d.). N,N-Methylene-Bis-Acrylamide.

-

ChemicalBook. (n.d.). N,N'-Methylenebisacrylamide(110-26-9) IR1.

-

SpectraBase. (n.d.). N,N'-Methylenebisacrylamide 13C NMR Spectrum. Wiley.

-

SpectraBase. (n.d.). N,N'-Methylenebisacrylamide 13C NMR Chemical Shifts. Wiley.

-

ResearchGate. (2020). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide.

-

Wikipedia. (n.d.). N,N'-Methylenebisacrylamide. Retrieved January 22, 2026.

-

ResearchGate. (2002). UV-VIS spectra of the electrochemically prepared acrylamide/bisacrylamide gels.

-

SpectraBase. (n.d.). N,N'-Methylenebisacrylamide FTIR Spectrum. Wiley.

-

Ataman Kimya. (n.d.). N,N′-METHYLENEBISACRYLAMIDE.

-

Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE.

-

MedchemExpress. (n.d.). N,N'-Methylenebisacrylamide (Bisacrylamide).

-

Ataman Kimya. (n.d.). N,N'-METHYLENEBISACRYLAMIDE.

Sources

- 1. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]

- 2. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. mpbio.com [mpbio.com]

- 6. carlroth.com [carlroth.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. N,N'-Methylenebisacrylamide | 110-26-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of N,N'-(1,3-Phenylenebis(methylene))diacrylamide (m-Xylenebisacrylamide)

This guide provides a comprehensive overview of the synthesis and purification of m-Xylenebisacrylamide, a crucial bifunctional crosslinking agent. Designed for researchers, chemists, and drug development professionals, this document delves into the practical and theoretical considerations necessary for obtaining high-purity material, which is essential for applications ranging from polymer chemistry to the formulation of advanced drug delivery systems.

Introduction: The Role of this compound in Advanced Applications

This compound, also known as N,N'-(1,3-phenylenebis(methylene))diacrylamide, is a symmetrical crosslinking agent featuring two reactive acrylamide moieties connected by a rigid m-xylylene spacer. This unique structure imparts specific mechanical and chemical properties to the polymers it crosslinks. In the realm of drug development and materials science, it is frequently used in the preparation of hydrogels and other polymeric matrices.[1][2] The rigidity of the xylylene group can influence the pore size and swelling behavior of these gels, making it a valuable tool for controlling the release kinetics of encapsulated therapeutics.[2] Achieving high purity of this monomer is paramount, as residual impurities can lead to inconsistent polymer properties, unpredictable degradation profiles, and potential toxicity in biomedical applications.[3]

Part 1: Synthesis via Schotten-Baumann Acylation

The most common and efficient route for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. In this case, m-xylylenediamine is reacted with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Principle

The core of the synthesis is the nucleophilic attack of the primary amine groups of m-xylylenediamine on the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to scavenge the liberated HCl, driving the reaction to completion and preventing the protonation of the unreacted amine starting material.

Safety First: Handling Reactive Precursors

Chemical synthesis requires stringent adherence to safety protocols. The reactants used in this procedure are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[4][5][6]

-

m-Xylylenediamine: This compound is corrosive and can cause severe skin burns and eye damage. It is also a skin sensitizer, meaning it may cause an allergic reaction upon contact.[4] Inhalation can be harmful.[4] Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4]

-

Acryloyl Chloride: This is a highly flammable, corrosive, and moisture-sensitive liquid that reacts violently with water.[6][7] It is a lachrymator and is toxic if inhaled or swallowed.[7] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[6] Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[8] Recommended storage is under refrigeration (2-8°C).[5]

Detailed Experimental Protocol: Synthesis

This protocol is designed for a laboratory-scale synthesis. All glassware should be thoroughly dried before use.

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath to maintain a low temperature.

-

Reagent Preparation:

-

In the reaction flask, dissolve m-xylylenediamine (1.0 eq) and a suitable base like triethylamine (2.2 eq) or sodium hydroxide (2.2 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent).

-

In the dropping funnel, prepare a solution of acryloyl chloride (2.1 eq) in the same solvent.

-

-

Reaction Execution:

-

Begin vigorous stirring of the amine solution and cool it to 0-5°C using the ice bath.

-

Add the acryloyl chloride solution dropwise from the dropping funnel over a period of 60-90 minutes. It is critical to maintain the temperature below 10°C to minimize side reactions, such as the polymerization of acryloyl chloride.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

-

Work-up:

-

If an aqueous base was used, separate the organic layer. If a tertiary amine was used, wash the organic solution sequentially with dilute HCl (to remove excess amine), water, and brine.

-

Dry the organic layer over an anhydrous salt such as magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product, typically as a white or off-white solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Purification of the Crude Product

The crude product from the synthesis will invariably contain impurities. For most applications, especially in drug development and polymer science, these must be removed. The primary methods for purifying this compound are recrystallization and column chromatography.

Method 1: Recrystallization (The Workhorse)

Recrystallization is a powerful technique for purifying solid compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10]

The ideal recrystallization solvent should:

-

Completely dissolve the crude product at its boiling point.[11]

-

Dissolve the product very poorly (or not at all) at low temperatures (e.g., 0-4°C).[9]

-

Either not dissolve the impurities at all (allowing for hot filtration) or dissolve them so well that they remain in the mother liquor upon cooling.[12]

-

Be chemically inert towards the product.

-

Be volatile enough to be easily removed from the purified crystals.

For this compound, common solvent systems include ethanol, methanol, or mixtures of ethanol and water. A trial-and-error approach with small amounts of material is often necessary to find the optimal solvent or solvent pair.[11]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.[10] Continue adding small portions of hot solvent until the solid is just fully dissolved.[10]

-

Decolorization (if necessary): If the solution is colored, it may indicate the presence of polymeric or other colored impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes.[11] The impurities will adsorb onto the charcoal.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the activated charcoal, if used). This step prevents premature crystallization of the product in the funnel.[11]

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.[10]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to their surface.[11]

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a pure, white crystalline solid.

Method 2: Column Chromatography (For High Purity)

For applications demanding the highest purity, or if recrystallization fails to remove certain impurities, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).

-

Stationary Phase: Silica gel is most commonly used for a moderately polar compound like this compound.

-

Mobile Phase (Eluent): A solvent system must be developed to provide good separation. This is typically done using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. The polarity is gradually increased to elute the desired compound.

-

Procedure: A slurry of silica gel in the initial, less polar eluent is packed into a glass column. The crude product is dissolved in a minimum amount of solvent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected. The fractions containing the pure product (as determined by TLC) are combined, and the solvent is evaporated.

Comparative Analysis of Purification Methods

| Feature | Recrystallization | Column Chromatography |

| Purity | Good to Excellent | Excellent to High |

| Yield | Moderate to High (some loss in mother liquor) | Moderate (potential for loss on the column) |

| Scalability | Excellent; easily scaled to large quantities | Poor to Moderate; becomes cumbersome at large scales |

| Time/Labor | Relatively fast and simple | Time-consuming and labor-intensive |

| Solvent Use | Moderate | High |

| Cost | Low (solvent is the main cost) | High (silica gel and large solvent volumes) |

Purification Method Selection